

Structure-Activity Relationship of N-methylpyrimidin-4-amine Analogs: A Technical Guide

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Compound of Interest

Compound Name: 2,6-dichloro-N-methylpyrimidin-4-amine

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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-methylpyrimidin-4-amine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, biological activities, and the molecular interactions of this class of compounds.

Introduction

The N-methylpyrimidin-4-amine core is a privileged scaffold in drug discovery, forming the backbone of numerous potent and selective inhibitors of various protein kinases. The pyrimidine ring system is a key pharmacophore that can engage in essential hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Modifications to this core, particularly at the N-methyl group and other positions on the pyrimidine ring, as well as the introduction of various substituents, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of these analogs, drawing on data from a range of studies.

Core Structure and Analogs

The central theme of this guide is the N-methylpyrimidin-4-amine scaffold. The analogs discussed herein feature modifications at several key positions, including:

- N-methyl group: Exploration of the impact of this group on potency and selectivity.
- Position 2: Substitution with various aryl and heteroaryl groups to probe hydrophobic pockets.
- Position 5: Introduction of substituents to modulate electronic properties and steric interactions.
- Position 6: Modifications to influence solubility and target engagement.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various N-methylpyrimidin-4-amine analogs, primarily focusing on their activity as kinase inhibitors.

Table 1: SAR of N-(Pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors

Compound ID	R1 (Position 2)	R2 (Position 5)	R3 (Position 6)	CDK2/cyclin A2 IC ₅₀ (nM)	Antiproliferative Activity (HeLa cells) IC ₅₀ (μM)
7I	4-Fluorophenyl	H	H	64.42	8.61
Palbociclib	N/A	N/A	N/A	N/A	N/A
AZD5438	N/A	N/A	N/A	N/A	N/A

Data extracted from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[1]

Table 2: SAR of Aminopyrimidine Analogs as PLK4 Inhibitors

Compound ID	R Group	PLK4 IC ₅₀ (μM)
3b	4-Morpholinophenylamino	0.0312
3r	[Structure not specified]	0.0174
8h	[Structure not specified]	0.0067
Centrinone	N/A	0.00271

Data from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methylpyrimidin-4-amine analogs and the biological assays used to evaluate their activity.

General Synthesis of N-Arylpyrimidin-2-amine Derivatives

A common method for the synthesis of N-arylpyrimidin-2-amine derivatives is the Buchwald-Hartwig amination.[\[3\]](#)

Procedure:

- A mixture of the corresponding pyrimidin-2-amine (1 equivalent), the appropriate aryl bromide (1 equivalent), dichlorobis(triphenylphosphine)Pd(II) (0.1 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (3 equivalents) is refluxed in toluene under a nitrogen atmosphere for 8 hours.
- The toluene is removed under vacuum, and the residue is triturated with water.
- The crude product is then purified by column chromatography or recrystallization.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

General Protocol:

- The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer.
- The reaction is allowed to proceed for a specific time at a controlled temperature.
- The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
- The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays

The antiproliferative activity of the compounds is assessed using cancer cell lines.

General Protocol (MTT Assay):

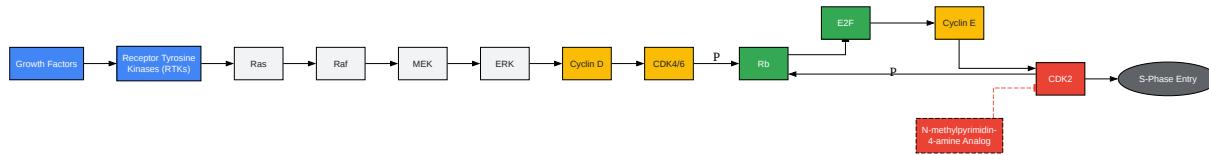
- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
- The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

N-methylpyrimidin-4-amine analogs often exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

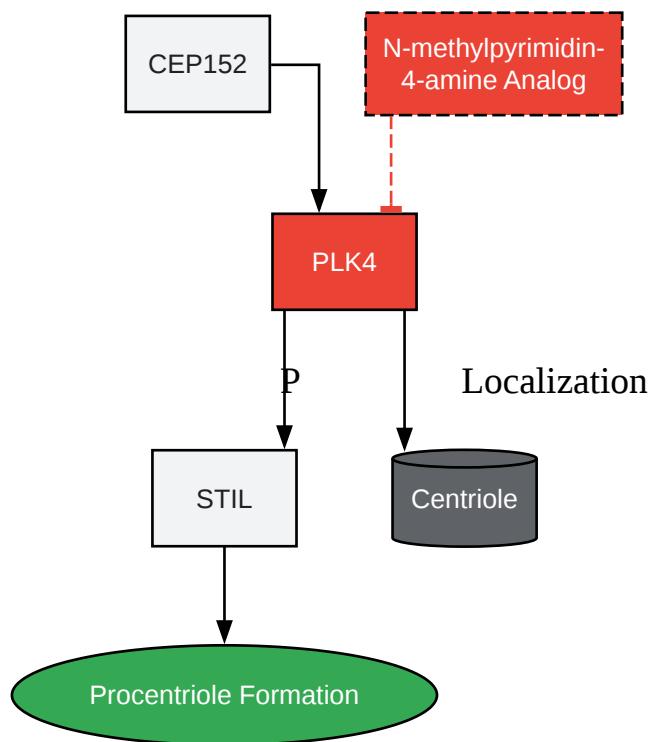


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Caption: CDK2 signaling pathway and its inhibition.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.



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Caption: PLK4 in centriole duplication and its inhibition.

Conclusion

The N-methylpyrimidin-4-amine scaffold is a versatile and highly tractable core for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the pyrimidine ring can significantly impact biological activity. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for the rational design and optimization of novel N-methylpyrimidin-4-amine analogs as potential therapeutic agents. Future research in this area will likely focus on further refining the selectivity profiles of these compounds and improving their pharmacokinetic properties to advance them into clinical development.

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